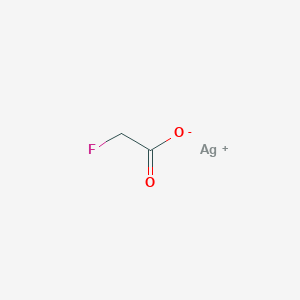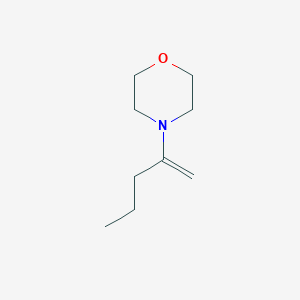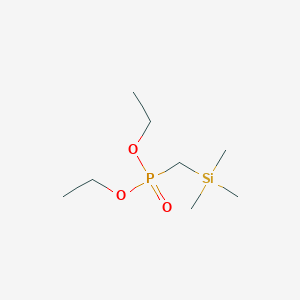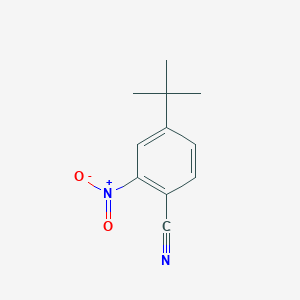
3-氯-2,4-二氟苯硼酸
描述
3-Chloro-2,4-difluorophenylboronic acid is a type of organoboron compound. It has been used as a reactant in the synthesis of various organic compounds . For instance, it has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity .
Synthesis Analysis
The synthesis of 3-Chloro-2,4-difluorophenylboronic acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is not well developed compared to the many protocols available on the functionalizing deboronation of alkyl boronic esters .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluorophenylboronic acid is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with chlorine and fluorine atoms . The planar structure of the benzene ring and the spatial arrangement of the substituents play a crucial role in determining the chemical properties of this compound .
Chemical Reactions Analysis
3-Chloro-2,4-difluorophenylboronic acid has been used as a reactant in various chemical reactions. For instance, it has been used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It has also been used in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
科学研究应用
- Field : Organic Chemistry
- Application : This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Method : The synthesis involves a reaction sequence starting from commercially available 4-chloro-3,5-difluorobenzonitrile. The sequence involves nitration, selective reduction, diazotisation, and chlorination .
- Results : The synthesis resulted in a good yield of 2,4-dichloro-3,5-difluorobenzoic acid .
- Field : Organic Chemistry
- Application : 2,4-Difluorophenylboronic Acid is used as a reagent in Suzuki-Miyaura coupling reactions .
- Method : The Suzuki-Miyaura cross-coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
- Results : This method is widely used in the synthesis of various organic compounds .
Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
Suzuki-Miyaura Cross-Coupling Reactions
Synthesis of Phosphorescent Iridium (III) Complexes
- Field : Organic Chemistry
- Application : 2,4-Difluorophenylboronic Acid is used as a reagent in Suzuki-Miyaura coupling reactions such as in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .
- Method : The specific method of synthesis is not provided in the source .
- Results : These derivatives have various applications in organic synthesis .
- Field : Medicinal Chemistry
- Application : 3,4-Difluorophenylboronic Acid is used as a building block in the synthesis of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions .
- Method : The specific method of synthesis is not provided in the source .
- Results : These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .
Synthesis of Enantiomerically Pure 3,3’'-bis-arylated BINOL Derivatives
Synthesis of Substituted 6-Phenylpurine Bases and Nucleosides
Synthesis of Highly Efficient Phosphorescent Iridium (III) Complexes
- Field : Organic Chemistry
- Application : This compound is a valuable intermediate for the synthesis of various chemicals .
- Method : The specific method of synthesis is not provided in the source .
- Results : The synthesis resulted in a good yield of 4-Chloro-2-fluorophenylboronic acid .
- Field : Organic Chemistry
- Application : This process is used for the formal anti-Markovnikov hydromethylation of alkenes .
- Method : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
- Results : This reaction is limited to the more expensive catechol boronic esters and works well for 2 alkyl B-esters .
- Field : Medicinal Chemistry
- Application : 3,4-Difluorophenylboronic Acid is used as a building block in the synthesis of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions .
- Method : The specific method of synthesis is not provided in the source .
- Results : These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .
Synthesis of 4-Chloro-2-fluorophenylboronic acid
Catalytic Protodeboronation of Pinacol Boronic Esters
Synthesis of Substituted 6-Phenylpurine Bases and Nucleosides
安全和危害
3-Chloro-2,4-difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
属性
IUPAC Name |
(3-chloro-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRHYMTLJNUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394971 | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluorophenylboronic acid | |
CAS RN |
1310384-18-9 | |
| Record name | B-(3-Chloro-2,4-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



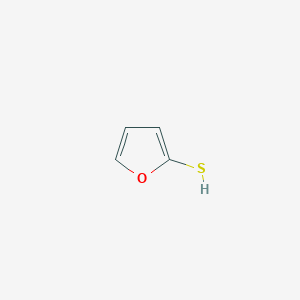

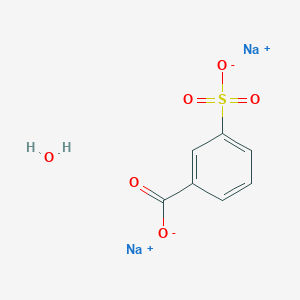
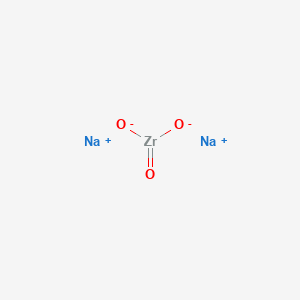


![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)

